

MRS-1706: A Technical Guide to its Adenosine A2B Receptor Selectivity

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Compound of Interest		
Compound Name:	MRS-1706	
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Abstract

MRS-1706 is a potent and highly selective inverse agonist for the human adenosine A2B receptor (A2BAR). Its ability to differentiate the A2B subtype from other adenosine receptors (A1, A2A, and A3) has made it a critical tool in pharmacological research. This document provides a comprehensive technical overview of the selectivity profile of MRS-1706, including its binding affinities, functional activity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Introduction

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs), are integral in a multitude of physiological processes. The A2B receptor, in particular, is distinguished by its lower affinity for the endogenous ligand adenosine, becoming activated under conditions of significant cellular stress or injury, such as ischemia and inflammation. The development of selective ligands like **MRS-1706** has been pivotal in elucidating the specific roles of the A2BAR. **MRS-1706**, identified as N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, not only acts as an antagonist but also as an inverse agonist, capable of reducing the basal activity of constitutively active A2B receptors.[1][2][3]



Quantitative Data: Binding Affinity and Selectivity

The selectivity of **MRS-1706** is quantitatively demonstrated by its binding affinity (Ki) for the four human adenosine receptor subtypes. The data, consistently reported across multiple studies, is summarized in the table below.

Receptor Subtype	Human A2B	Human A1	Human A2A	Human A3
Ki (nM)	1.39	157	112	230
Selectivity (fold)	-	~113-fold	~81-fold	~165-fold

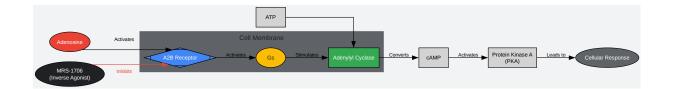
Data compiled from multiple sources.[1][2][4][5]

The significantly lower Ki value for the A2B receptor underscores the high selectivity of **MRS-1706**. This selectivity allows for the targeted investigation of A2B receptor function with minimal off-target effects at the other adenosine receptor subtypes.

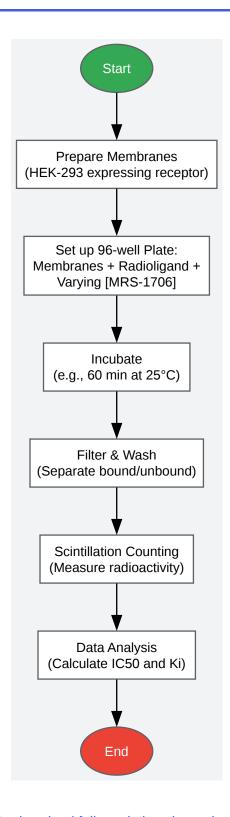
Signaling Pathways

The adenosine A2B receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[6][7] In some cellular contexts, the A2B receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[6][8][9] As an inverse agonist, MRS-1706 can inhibit this basal signaling activity.[1][5]









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